Cas no 2171434-09-4 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid)

2-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid is an Fmoc-protected amino acid derivative, primarily utilized in peptide synthesis. The Fmoc group provides selective protection for the amine functionality, enabling controlled deprotection under mild basic conditions. The cyclohexane backbone enhances conformational rigidity, which can be advantageous in designing peptide mimics or constrained structures. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard coupling reagents ensure high yields. The stereochemical purity (2S-configuration) ensures consistency in chiral peptide sequences. Its structural features make it suitable for applications requiring precise molecular architecture, such as medicinal chemistry and biochemical research.
2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid structure
2171434-09-4 structure
Product name:2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid
CAS No:2171434-09-4
MF:C25H28N2O5
Molecular Weight:436.500226974487
CID:5907309
PubChem ID:165814166

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid
    • 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
    • 2171434-09-4
    • EN300-1503005
    • インチ: 1S/C25H28N2O5/c1-15(23(28)27-22-13-7-6-12-20(22)24(29)30)26-25(31)32-14-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21/h2-5,8-11,15,20-22H,6-7,12-14H2,1H3,(H,26,31)(H,27,28)(H,29,30)/t15-,20?,22?/m0/s1
    • InChIKey: POSPTHQMWHDSJH-QGDMRXHLSA-N
    • SMILES: OC(C1CCCCC1NC([C@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • 精确分子量: 436.19982200g/mol
  • 同位素质量: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 676
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 105Ų

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1503005-5000mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171434-09-4
5000mg
$2650.0 2023-09-27
Enamine
EN300-1503005-100mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171434-09-4
100mg
$804.0 2023-09-27
Enamine
EN300-1503005-1000mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171434-09-4
1000mg
$914.0 2023-09-27
Enamine
EN300-1503005-1.0g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171434-09-4
1g
$0.0 2023-06-05
Enamine
EN300-1503005-500mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171434-09-4
500mg
$877.0 2023-09-27
Enamine
EN300-1503005-10000mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171434-09-4
10000mg
$3929.0 2023-09-27
Enamine
EN300-1503005-2500mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171434-09-4
2500mg
$1791.0 2023-09-27
Enamine
EN300-1503005-50mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171434-09-4
50mg
$768.0 2023-09-27
Enamine
EN300-1503005-250mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
2171434-09-4
250mg
$840.0 2023-09-27

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid 関連文献

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acidに関する追加情報

Introduction to Compound CAS No. 2171434-09-4: 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic Acid

The compound with CAS No. 2171434-09-4, known as 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid, is a highly specialized organic molecule with significant applications in the fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyclohexane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino acid derivative. The Fmoc group is particularly notable for its role in peptide synthesis, where it serves as a protecting group for amino acids during solid-phase synthesis.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Researchers have explored its potential as a building block for constructing bioactive molecules, particularly in the context of drug delivery systems and enzyme inhibitors. The cyclohexane ring in the molecule provides structural stability, while the Fmoc group ensures precise control over the stereochemistry during synthesis. These features make it an invaluable tool in modern medicinal chemistry.

One of the most exciting advancements involving this compound is its application in the synthesis of enantioselective catalysts. By leveraging the chiral center at the 2S position, scientists have been able to develop catalysts with high enantioselectivity, which are critical for producing chiral drugs with specific therapeutic properties. This has opened new avenues for the development of personalized medicine and targeted therapies.

In addition to its role in drug development, this compound has also found applications in materials science. Its unique combination of structural features makes it suitable for use in creating advanced polymers and nanomaterials. For instance, researchers have utilized its Fmoc group to design self-assembling peptides that form nanostructures with potential applications in drug delivery and tissue engineering.

The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions to ensure high yields and purity. Key steps include the formation of the Fmoc-amino acid derivative and its subsequent coupling with the cyclohexane carboxylic acid moiety. The stereochemistry at the 2S position is crucial for determining the biological activity of the final product, making it essential to employ enantioselective methods during synthesis.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to enhance its scalability and reduce production costs. Advances in catalytic asymmetric synthesis and green chemistry are expected to play pivotal roles in achieving these goals. Furthermore, investigations into its biological activity are ongoing, with particular emphasis on its potential as an inhibitor of key enzymes involved in diseases such as cancer and neurodegenerative disorders.

In conclusion, CAS No. 2171434-09-4 represents a cutting-edge molecule with vast potential across multiple scientific disciplines. Its unique structure and functional groups make it an indispensable tool in contemporary research, driving innovation in drug discovery, materials science, and beyond.

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